2-Ethyl-1,3-dithiane

Description

The exact mass of the compound 2-Ethyl-1,3-dithiane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethyl-1,3-dithiane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1,3-dithiane including the price, delivery time, and more detailed information at info@benchchem.com.

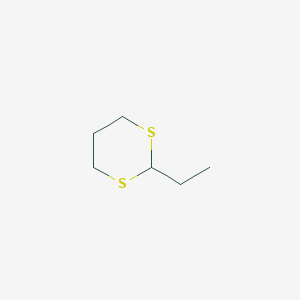

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S2/c1-2-6-7-4-3-5-8-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCSAFCIQDJGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334779 | |

| Record name | 2-ethyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6007-23-4 | |

| Record name | 2-ethyl-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-1,3-DITHIANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethyl-1,3-dithiane fundamental properties

An In-Depth Technical Guide to 2-Ethyl-1,3-dithiane: Properties, Synthesis, and Applications

Executive Summary

2-Ethyl-1,3-dithiane is a sulfur-containing heterocyclic compound of significant interest in modern organic synthesis. As a derivative of 1,3-dithiane, its primary value lies in its function as a masked propionyl anion, enabling a reversal of the normal electrophilic reactivity of the carbonyl carbon—a concept known as "umpolung". This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 2-Ethyl-1,3-dithiane for researchers, scientists, and professionals in drug development. It details core physical and spectroscopic data, provides validated experimental protocols for its synthesis and subsequent deprotection, and explores its versatile applications as a nucleophilic building block.

Introduction: Umpolung and the Strategic Role of Dithianes

In conventional organic chemistry, the carbonyl carbon is an electrophilic center, reacting readily with nucleophiles. The concept of umpolung , or polarity inversion, describes the strategic modification of a functional group to reverse this inherent reactivity.[1][2] 1,3-dithianes are preeminent reagents for achieving this transformation.[3]

The protons on the carbon atom situated between the two sulfur atoms in the 1,3-dithiane ring (the C2 position) are significantly more acidic (pKa ≈ 31-39) than typical methylene protons.[4][5] This increased acidity is attributed to the ability of the large, polarizable sulfur atoms to stabilize the resulting carbanion.[1] Consequently, treatment with a strong base, such as n-butyllithium (n-BuLi), readily generates a potent carbon nucleophile.[6] This lithiated dithiane serves as a masked acyl anion, capable of attacking a wide range of electrophiles in a manner that would be impossible for the corresponding carbonyl compound.[1]

2-Ethyl-1,3-dithiane is a specific and valuable member of this class, functioning as a synthetic equivalent of the propionyl anion. Its subsequent hydrolysis unmasks a ketone, providing a powerful tool for the construction of complex carbon skeletons.

Core Properties of 2-Ethyl-1,3-dithiane

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory.

Physical and Chemical Data

The key identifying and physical properties of 2-Ethyl-1,3-dithiane are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-ethyl-1,3-dithiane | [7] |

| CAS Number | 6007-23-4 | [7] |

| Molecular Formula | C₆H₁₂S₂ | [7] |

| Molecular Weight | 148.3 g/mol | [7] |

| Appearance | Light yellow liquid | [8][9] |

| Odor | Odorless | [8][9] |

| Boiling Point | 75 - 77 °C / 167 - 170.6 °F | [8][9] |

| Density | 1.220 g/mL at 25 °C | [8] |

| Flash Point | 54 °C / 129.2 °F (closed cup) | [8][9] |

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the identity and purity of 2-Ethyl-1,3-dithiane.

-

¹³C NMR: The carbon atom at the C2 position (between the two sulfur atoms) is a key diagnostic signal, appearing at a characteristic chemical shift.

-

¹H NMR: The spectrum will show a triplet-quartet system for the ethyl group and distinct multiplets for the dithiane ring protons.

-

Mass Spectrometry (GC-MS): The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns involve the loss of the ethyl group or cleavage of the dithiane ring.[7]

-

Infrared (IR) Spectroscopy: The spectrum is characterized by C-H stretching and bending vibrations. The absence of a strong carbonyl (C=O) absorption band confirms the integrity of the dithiane ring.[7]

Synthesis and Handling

The preparation of 2-Ethyl-1,3-dithiane is a robust two-step process starting from propanal. The first step involves the protection of the aldehyde to form the dithiane, followed by deprotonation and alkylation to yield the final product.

Workflow for Synthesis

Caption: Synthesis of 2-Ethyl-1,3-dithiane and subsequent functionalization.

Experimental Protocol: Synthesis of 2-Ethyl-1,3-dithiane

This protocol first describes the formation of the parent 1,3-dithiane from a generic aldehyde, which is then adapted for the specific synthesis of the 2-ethyl derivative.

Part A: Synthesis of the 1,3-Dithiane Intermediate

This procedure is based on the general method for thioacetal formation from an aldehyde.[3][10]

-

Setup: To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add chloroform, glacial acetic acid, and a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂).[11]

-

Reagent Addition: Heat the mixture to reflux with vigorous stirring. Prepare a solution of 1,3-propanedithiol (1.0 eq) and the desired aldehyde (in this case, propanal, 1.1 eq) in chloroform. Add this solution dropwise to the refluxing mixture over several hours.

-

Workup: After the addition is complete, cool the reaction mixture to room temperature. Wash the organic layer successively with water, 10% aqueous potassium hydroxide, and finally with water again.[11]

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., K₂CO₃), filter, and concentrate under reduced pressure to yield the crude 2-ethyl-1,3-dithiane.[11]

-

Purification: The product can be purified by vacuum distillation or recrystallization from methanol if it is a solid at room temperature.[11]

Causality: The Lewis acid is essential to activate the carbonyl carbon of the aldehyde, making it more electrophilic and susceptible to attack by the sulfur nucleophiles of 1,3-propanedithiol. The slow addition of reagents and refluxing conditions help to drive the equilibrium towards the product and minimize side reactions.[11]

Safe Handling and Storage

2-Ethyl-1,3-dithiane is a flammable liquid and should be handled with appropriate care.[8][9]

-

Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]

-

Hazards: It is classified as harmful if swallowed.[7]

Reactivity and Synthetic Applications

The synthetic utility of 2-Ethyl-1,3-dithiane stems from the nucleophilicity of its C2-lithiated derivative.

Deprotonation and Nucleophilic Attack

The key reaction is the deprotonation at the C2 position using a strong, non-nucleophilic base.

Caption: Generation of the nucleophilic dithiane and reaction with an electrophile.

Mechanism Insight: The treatment of 2-ethyl-1,3-dithiane with n-butyllithium in an anhydrous ethereal solvent like tetrahydrofuran (THF) at low temperatures (-30 °C to 0 °C) quantitatively generates the 2-lithio-2-ethyl-1,3-dithiane carbanion.[1] This carbanion is a powerful nucleophile that readily attacks a variety of electrophiles, including:

-

Alkyl halides (Primary): For C-C bond formation, leading to more complex ketones after hydrolysis.[6][12]

-

Epoxides: Ring-opening of epoxides to form β-hydroxy ketones after hydrolysis.[12]

-

Aldehydes and Ketones: To generate α-hydroxy ketones after hydrolysis.[1]

-

Esters and Acid Derivatives: For the synthesis of 1,2-diketones and α-keto esters.[4]

Experimental Protocol: Deprotection to Regenerate the Ketone

The final and crucial step in many synthetic sequences involving dithianes is the hydrolysis of the thioacetal to unmask the carbonyl group. This step can be challenging due to the stability of the dithiane ring.[13] Mercuric chloride (HgCl₂) is a classic and effective reagent for this transformation.[6]

-

Setup: Dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., a 9:1 ratio).[14]

-

Reagent Addition: Add mercury(II) chloride (HgCl₂, ~4.0 eq) and a weak base like calcium carbonate (CaCO₃, ~4.0 eq) to the solution. The CaCO₃ acts as an acid scavenger.[14]

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with water and filter through a pad of Celite to remove the insoluble mercury salts.[14]

-

Extraction: Extract the aqueous filtrate with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting ketone by flash column chromatography.[14]

Self-Validation: The choice of mercuric chloride is driven by the high affinity of the soft Lewis acid Hg(II) for the soft sulfur atoms, which facilitates the cleavage of the C-S bonds.[3] The use of Celite filtration is a critical safety and purification step to remove the toxic mercury precipitate.

Conclusion

2-Ethyl-1,3-dithiane is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. By enabling the inversion of polarity at a carbonyl carbon, it provides a reliable pathway for the formation of C-C bonds that are inaccessible through traditional methods. Its role as a propionyl anion equivalent, coupled with well-established protocols for its synthesis and deprotection, ensures its continued application in the construction of architecturally complex molecules, from natural products to novel pharmaceutical agents. A firm grasp of its properties and reactivity is essential for any scientist engaged in advanced organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). 1,3-Dithiane.

-

PubChem. (n.d.). 2-Ethyl-1,3-dithiane. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 1,3-dithiane-2-carboxylate. Retrieved from [Link]

-

YouTube. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. Retrieved from [Link]

-

Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

-

University of Windsor. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59, 6147-6212. Retrieved from [Link]

-

Wikipedia. (n.d.). Dithiane. Retrieved from [Link]

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

- American Chemical Society. (2010). Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products. Accounts of Chemical Research, 43(5), 662-673.

- University Lecture Notes. (n.d.). Umpolung Synthesis. Retrieved from a relevant academic source on pKa values.

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine. Retrieved from [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. Umpolung - Wikipedia [en.wikipedia.org]

- 3. Dithiane - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. youtube.com [youtube.com]

- 7. 2-Ethyl-1,3-dithiane | C6H12S2 | CID 521915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. scribd.com [scribd.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 1,3-Dithianes

An In-depth Technical Guide to the Synthesis of 2-Ethyl-1,3-dithiane from Propanal

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-ethyl-1,3-dithiane via the acid-catalyzed thioacetalization of propanal with 1,3-propanedithiol. The document elucidates the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical process parameters. This synthesis is a foundational step in leveraging the principles of Umpolung, or polarity inversion, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-grounded understanding of this essential transformation.

In the landscape of organic synthesis, the carbonyl group is a ubiquitous functional group, typically featuring an electrophilic carbon atom. The ability to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species, opens up a vast array of synthetic possibilities. This concept, termed Umpolung (polarity inversion), was pioneered by Corey and Seebach and has become an indispensable tool for strategic bond formation.[1][2]

At the heart of this strategy lies the 1,3-dithiane moiety. The formation of a 1,3-dithiane from an aldehyde effectively masks the carbonyl's electrophilicity.[3] More importantly, the protons on the carbon atom between the two sulfur atoms (the C-2 position) become significantly acidic (pKa ≈ 31).[4] This increased acidity, stemming from the polarizability of the adjacent sulfur atoms, allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion.[1][5] This carbanion is a potent nucleophile and serves as a masked acyl anion, capable of reacting with a wide range of electrophiles.[1][4]

This guide focuses specifically on the first and most critical step in this sequence: the synthesis of the 2-substituted dithiane precursor, 2-ethyl-1,3-dithiane, from propanal. A mastery of this procedure is fundamental to its subsequent application in more complex molecular construction.

Reaction Principles and Mechanistic Insight

The synthesis of 2-ethyl-1,3-dithiane is a classic thioacetalization reaction. It involves the condensation of a carbonyl compound (propanal) with a dithiol (1,3-propanedithiol) under acidic conditions to form a cyclic thioacetal.[6][7]

The Role of the Acid Catalyst

The reaction requires an acid catalyst to activate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic sulfur atoms of the dithiol.[8] Both Brønsted and Lewis acids are effective and widely used.

-

Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TsOH) readily protonate the carbonyl oxygen.[8]

-

Lewis Acids: Catalysts such as boron trifluoride etherate (BF₃·OEt₂) coordinate to the carbonyl oxygen, withdrawing electron density and enhancing the electrophilicity of the carbonyl carbon.[9]

The choice of catalyst can influence reaction rates and yields, but both function by activating the aldehyde. For this guide, we will detail a procedure using the highly effective Lewis acid, BF₃·OEt₂.

Reaction Mechanism: A Step-by-Step Visualization

The mechanism proceeds through several distinct, reversible steps. The forward reaction is driven to completion by the removal of the water by-product, often accomplished by azeotropic distillation.

-

Activation of Carbonyl: The Lewis acid (BF₃·OEt₂) coordinates to the carbonyl oxygen of propanal, increasing the electrophilicity of the carbonyl carbon.

-

Initial Nucleophilic Attack: A sulfur atom from 1,3-propanedithiol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer & Hemithioacetal Formation: A proton transfer occurs, leading to the formation of a hemithioacetal intermediate.

-

Elimination of Water: The hydroxyl group is protonated (or activated by the Lewis acid), turning it into a good leaving group. Subsequent elimination of water generates a highly reactive, resonance-stabilized sulfonium ion.

-

Intramolecular Cyclization: The second thiol group within the same molecule acts as an intramolecular nucleophile, attacking the carbon of the sulfonium ion.

-

Deprotonation: Final deprotonation of the sulfonium ion yields the stable 2-ethyl-1,3-dithiane product and regenerates the acid catalyst.

Caption: Acid-catalyzed mechanism for 2-ethyl-1,3-dithiane formation.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and rationale for producing high-purity 2-ethyl-1,3-dithiane.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) | Notes |

| Propanal | 58.08 | 5.81 g (7.2 mL) | 100 | 0.807 | Volatile, flammable |

| 1,3-Propanedithiol | 108.23 | 10.82 g (9.8 mL) | 100 | 1.099 | Pungent odor, toxic |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 0.71 g (0.6 mL) | 5 | 1.15 | Corrosive, moisture-sensitive |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - | 1.33 | Solvent |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | - | For quenching |

| Brine (Saturated NaCl aq) | - | 50 mL | - | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | - | Drying agent |

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood due to the intense and unpleasant odor of 1,3-propanedithiol.

-

Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried or oven-dried to remove moisture.

-

Reagent Addition: To the flask, add dichloromethane (200 mL), propanal (7.2 mL, 100 mmol), and 1,3-propanedithiol (9.8 mL, 100 mmol). Begin stirring to ensure the solution is homogeneous.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C. This is crucial to control the initial exothermic reaction upon catalyst addition.

-

Catalyst Addition: Slowly add boron trifluoride etherate (0.6 mL, 5 mmol) dropwise to the stirred solution over 5 minutes. A slight increase in temperature may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the propanal spot.

-

Quenching: Once the reaction is complete, cool the flask again to 0 °C. Slowly and carefully add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the catalyst. Caution: Gas evolution (CO₂) may occur.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

-

Concentration: Remove the dichloromethane solvent using a rotary evaporator. The pressure should be kept moderate to avoid evaporation of the product.[9]

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield 2-ethyl-1,3-dithiane as a colorless oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (a triplet and a quartet), the dithiane ring protons (multiplets), and the unique proton at the C-2 position (a triplet).

-

¹³C NMR (CDCl₃): Expect distinct signals for the two carbons of the ethyl group and the three unique carbons of the dithiane ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2-ethyl-1,3-dithiane (C₅H₁₀S₂) should be observed.

Safety and Handling

-

1,3-Propanedithiol: Has an extremely foul and persistent odor. It is toxic upon inhalation and skin contact. Always handle in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat.

-

Propanal: Is a volatile and flammable liquid. Avoid sources of ignition. It is also an irritant.

-

Boron Trifluoride Etherate: Is corrosive and reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere.

-

Waste Disposal: All sulfur-containing waste should be collected in a designated, sealed container. Before cleaning, glassware should be rinsed with a bleach solution to oxidize residual thiol and mitigate the odor.

Conclusion

The synthesis of 2-ethyl-1,3-dithiane from propanal is a reliable and fundamental procedure in organic chemistry. It serves as the gateway to the powerful Corey-Seebach reaction, enabling the use of an aldehyde as a nucleophilic building block.[1] By understanding the mechanism and adhering to a robust experimental protocol, researchers can efficiently produce this valuable intermediate, paving the way for the synthesis of more complex molecular targets in pharmaceutical and materials science.

References

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-Dithiane. Coll. Vol. 6, p.556 (1988); Vol. 50, p.72 (1970). Retrieved from [Link]

-

Shivaprasad Hs. (n.d.). Chemistry of 1,3-Dithiane. Scribd. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Seebach Reaction. Retrieved from [Link]

- Jin, T., et al. (2012). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 24(3), 1117-1120.

- Karami, B., Taei, M., Khodabakhshi, S., & Jamshidi, M. (2012). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Journal of Sulfur Chemistry, 33(1), 65-74.

-

Chemistry Learning by Dr. ANK. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. Retrieved from [Link]

-

Chemistry with Rasayan. (2020, October 19). Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. Retrieved from [Link]

- Yus, M., Nájera, C., & Foubelo, F. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.

-

Wikipedia. (n.d.). Umpolung. Retrieved from [Link]

Sources

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. Umpolung - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Propanal Progenitor: A Technical Guide to 2-Ethyl-1,3-Dithiane as a Versatile Acyl Anion Equivalent

In the intricate chess game of organic synthesis, where the strategic formation of carbon-carbon bonds dictates the path to complex molecular architectures, the concept of "umpolung" or polarity inversion stands as a powerful strategic maneuver.[1] This guide offers an in-depth exploration of 2-ethyl-1,3-dithiane, a premier propanal acyl anion equivalent, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage this versatile reagent. By temporarily masking the electrophilic nature of a carbonyl carbon within a dithiane framework, we unlock its latent nucleophilicity, enabling the construction of intricate molecular frameworks that defy conventional synthetic logic.[2][3]

The Principle of Umpolung: Inverting Carbonyl Reactivity

The carbonyl group is intrinsically electrophilic at the carbon atom due to the polarization of the carbon-oxygen double bond. Standard synthetic transformations invariably involve the attack of a nucleophile on this carbon. The Corey-Seebach reaction, a cornerstone of modern organic synthesis, masterfully inverts this reactivity.[3][4] By converting an aldehyde, in this case, propanal, into a 2-ethyl-1,3-dithiane, the otherwise electrophilic carbonyl carbon is transformed into a proton acidic enough to be removed by a strong base.[5] The resulting carbanion, a masked acyl anion, is a potent nucleophile capable of reacting with a wide array of electrophiles.[6] The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length.[2]

Synthesis of 2-Ethyl-1,3-dithiane: Masking the Aldehyde

The initial and crucial step is the protection of propanal as its corresponding cyclic thioacetal, 2-ethyl-1,3-dithiane. This is typically achieved by reacting propanal with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[4][7] The reaction proceeds via the formation of a hemithioacetal followed by intramolecular cyclization and dehydration.

Caption: Synthesis of 2-Ethyl-1,3-dithiane from Propanal.

Experimental Protocol 1: Synthesis of 2-Ethyl-1,3-dithiane

This protocol details a representative procedure for the synthesis of 2-ethyl-1,3-dithiane.

Materials:

-

Propanal

-

1,3-Propanedithiol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of propanal (1.0 eq) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,3-propanedithiol (1.05 eq).

-

Slowly add boron trifluoride diethyl etherate (0.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-ethyl-1,3-dithiane.

Generation and Reactivity of the Acyl Anion Equivalent

The key to unlocking the nucleophilic potential of 2-ethyl-1,3-dithiane lies in the deprotonation of the C2 proton. This is accomplished using a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3][5] The resulting 2-lithio-2-ethyl-1,3-dithiane is a powerful nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.[8]

Caption: General workflow for the use of 2-ethyl-1,3-dithiane.

Experimental Protocol 2: Deprotonation and Alkylation with an Alkyl Halide

This protocol provides a general procedure for the generation of the lithiated dithiane and its subsequent reaction with an electrophile, exemplified by an alkyl halide.

Materials:

-

2-Ethyl-1,3-dithiane

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-ethyl-1,3-dithiane (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to -30 °C.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -25 °C. The solution may turn a pale yellow color.

-

Stir the mixture at -30 °C for 2-3 hours to ensure complete deprotonation.

-

Cool the solution to -78 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Electrophile Class | Product Type | Typical Yield (%) |

| Primary Alkyl Halides | Ketones | 75-90 |

| Epoxides | β-Hydroxy ketones | 70-85 |

| Aldehydes/Ketones | α-Hydroxy ketones | 65-80 |

| Acyl Chlorides | 1,2-Diketones | 60-75 |

Table 1: Representative yields for the reaction of 2-lithio-2-ethyl-1,3-dithiane with various electrophiles followed by hydrolysis. Yields are approximate and can vary based on the specific substrate and reaction conditions.

Deprotection: Unveiling the Carbonyl Group

The final step in the sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality. This deprotection can be challenging due to the stability of the thioacetal.[9] Various methods have been developed, often employing heavy metal salts, such as mercury(II) chloride, or oxidative conditions.[2][5] The choice of deprotection method is crucial and depends on the functional groups present in the molecule.

Experimental Protocol 3: Hydrolysis of the Dithiane

This protocol outlines a common method for the deprotection of a 2,2-disubstituted-1,3-dithiane.

Materials:

-

2-Ethyl-2-substituted-1,3-dithiane

-

Mercury(II) chloride (HgCl₂)

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (CH₃CN)

-

Water

Procedure:

-

To a vigorously stirred solution of the 2-ethyl-2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercury(II) chloride (2.5 eq) and calcium carbonate (2.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the mercury salts.

-

Wash the Celite® pad with diethyl ether.

-

Combine the filtrate and washings, and wash sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Conclusion and Future Perspectives

The use of 2-ethyl-1,3-dithiane as a propanal acyl anion equivalent is a robust and reliable method for the synthesis of a diverse range of ketones and other carbonyl-containing compounds.[4] Its ability to function as a nucleophilic propanoyl group provides a powerful tool for retrosynthetic analysis and the construction of complex molecular targets. While the use of heavy metals in the deprotection step is a notable drawback, ongoing research into milder and more environmentally benign deprotection methods continues to enhance the utility of this important synthetic strategy. The principles and protocols outlined in this guide provide a solid foundation for the successful application of 2-ethyl-1,3-dithiane chemistry in both academic and industrial research settings.

References

-

Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. Available at: [Link]

-

Zahoor, A. F., et al. (2022). The Corey-Seebach Reagent in the 21st Century: A Review. Molecules, 27(13), 4367. Available at: [Link]

-

Scribd. Chemistry of 1,3-Dithiane. Available at: [Link]

-

Wikipedia. Corey–Seebach reaction. Available at: [Link]

-

ResearchGate. 2‐Lithio‐1,3‐dithiane. Available at: [Link]

-

YouTube. (2020). Preparations of aldehydes and Ketones from 1,3-dithiane. Available at: [Link]

- Yus, M., et al. (2003). The role of 1,3-dithianes in natural product synthesis. Tetrahedron, 59(33), 6147-6212.

-

Organic Chemistry Portal. Corey-Seebach Reaction. Available at: [Link]

-

Wikipedia. Umpolung. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Corey-Seebach Reaction [organic-chemistry.org]

- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Umpolung Reactivity of 2-Ethyl-1,3-dithiane

Abstract

The concept of "Umpolung," or polarity inversion, represents a paradigm shift in synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic strategies. The Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions, is a cornerstone of this field.[1][2] This guide provides an in-depth exploration of the umpolung reactivity of a specific, yet versatile, member of this class: 2-ethyl-1,3-dithiane. We will dissect the synthesis of this precursor, the critical deprotonation step to generate a potent nucleophile, its subsequent reactions with a variety of electrophiles, and the final deprotection to unveil the target carbonyl compound. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful synthetic tool for the construction of complex molecular architectures.

The Foundational Principle: Umpolung and the Dithiane Advantage

In typical carbonyl chemistry, the carbonyl carbon is electrophilic, reacting readily with nucleophiles. The umpolung strategy inverts this reactivity.[1] By converting an aldehyde into a 1,3-dithiane, the formerly electrophilic carbonyl carbon becomes part of a C-H bond at the C2 position. The presence of two adjacent sulfur atoms significantly increases the acidity of this proton (pKa ≈ 31-35), allowing for its removal by a strong base.[3]

Why Sulfur is Key: The acidity of the C2 proton is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion. This is due to the high polarizability of sulfur and the longer C-S bond length, which can accommodate the negative charge effectively.[1] The resulting 2-lithio-1,3-dithiane is a stabilized, highly nucleophilic species—a masked acyl anion—that can attack a wide range of electrophiles.[1][4]

This guide focuses on the 2-ethyl derivative, which serves as a nucleophilic propanoyl anion equivalent, ultimately leading to the synthesis of a diverse array of ketones.

Synthesis and Characterization of 2-Ethyl-1,3-dithiane

The journey begins with the synthesis of the dithiane precursor itself. This is a critical, high-yielding step that sets the stage for the subsequent umpolung transformations.

Synthesis Pathway

2-Ethyl-1,3-dithiane is readily prepared via the acid-catalyzed reaction of propanal with 1,3-propanedithiol.[4][5] This reaction is a thioacetalization, forming a stable six-membered ring.

Sources

Acidity of C-2 proton in 2-Ethyl-1,3-dithiane

An In-Depth Technical Guide to the Acidity of the C-2 Proton in 2-Ethyl-1,3-dithiane

Authored by: A Senior Application Scientist

Abstract

The 1,3-dithiane scaffold is a cornerstone of modern synthetic organic chemistry, primarily for its role in "umpolung" or polarity inversion strategies. The remarkable acidity of the C-2 proton allows for the generation of a potent carbon nucleophile, effectively serving as a masked acyl anion. This guide provides a comprehensive examination of the principles governing the acidity of this proton, with a specific focus on the 2-ethyl-1,3-dithiane system. We will explore the intricate electronic and stereoelectronic factors that stabilize the resulting conjugate base, detail the practical considerations for its deprotonation, and contextualize its synthetic utility. This document is intended for researchers, scientists, and drug development professionals who leverage advanced synthetic methodologies.

Introduction: The Concept of Umpolung and the 1,3-Dithiane Linchpin

In conventional organic synthesis, the carbonyl carbon is an electrophilic center. The concept of Umpolung (polarity inversion) provides a powerful strategic reversal, transforming this electrophilic center into a nucleophilic one.[1] The 1,3-dithiane group, introduced in the seminal work of Corey and Seebach, is the quintessential tool for achieving this transformation.[2] By converting an aldehyde into its corresponding 1,3-dithiane, the otherwise un-ionizable aldehydic proton becomes acidic and can be removed by a strong base.[3][4]

This guide focuses specifically on 2-ethyl-1,3-dithiane, a derivative of propanal. Understanding the factors that control the acidity of its C-2 proton is paramount for its effective use in complex molecule synthesis, enabling the formation of key carbon-carbon bonds.[5]

The Source of Acidity: Stabilizing the 2-Dithianyl Anion

The C-H bond at the C-2 position of a 1,3-dithiane is significantly more acidic than a typical alkane C-H bond. The pKa of the parent 1,3-dithiane's C-2 proton is estimated to be in the range of 31-39, a remarkable value for a proton on a saturated carbon.[6][7] This enhanced acidity is not due to a single factor, but rather a confluence of electronic effects that stabilize the resulting carbanion (the 2-dithianyl anion).

Key Stabilizing Factors:

-

Inductive Effect: The two flanking sulfur atoms are more electronegative than carbon, exerting a significant inductive electron-withdrawing effect. This polarizes the C-2 C-H bond, facilitating proton abstraction.

-

Polarizability of Sulfur: Sulfur is a large, third-row element with diffuse valence electrons. This high polarizability allows the electron cloud of the sulfur atoms to distort and stabilize the adjacent negative charge of the carbanion.[6]

-

Anionic Hyperconjugation (σ Orbital Overlap):* While early theories invoked the participation of sulfur's vacant 3d orbitals for delocalization, the modern and more widely accepted explanation centers on stereoelectronic effects.[3] The primary stabilizing interaction is the overlap of the carbanion's non-bonding p-orbital with the low-lying antibonding (σ) orbitals of the adjacent C-S bonds.[8] This delocalization of electron density into the C-S σ orbitals is a form of negative hyperconjugation and is highly dependent on orbital alignment.

For the 2-ethyl-1,3-dithiane, the electron-donating nature of the ethyl group slightly destabilizes the carbanion compared to the unsubstituted parent dithiane, resulting in a marginally higher pKa (lower acidity). However, the proton remains readily abstractable by a suitable strong base.

Stereoelectronic Preference in Deprotonation

In the chair conformation of the dithiane ring, the C-2 position has both an axial and an equatorial proton. It is the equatorial proton (He) that is preferentially removed. The carbanion resulting from the removal of the equatorial proton is in an orbital that has optimal anti-periplanar alignment with the C-S σ* orbitals, allowing for maximum stabilizing overlap.[8]

Caption: Stabilization via anionic hyperconjugation.

Generating the Nucleophile: A Practical Protocol

The deprotonation of 2-ethyl-1,3-dithiane is a kinetically controlled process that requires careful selection of reagents and strict control of reaction conditions to prevent side reactions.[9][10]

Core Reagents and Conditions

| Parameter | Selection & Rationale |

| Base | n-Butyllithium (n-BuLi) is the base of choice. Its conjugate acid, butane, has a pKa of ~50, ensuring the deprotonation equilibrium lies far to the product side.[11][12] It is a strong, commercially available organometallic base. |

| Solvent | Anhydrous Tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the lithium counter-ion, preventing aggregation and enhancing the reactivity of the base.[13] |

| Temperature | Low temperatures (-40 °C to -20 °C) are critical.[13] These conditions prevent n-BuLi from reacting with the THF solvent or inducing fragmentation of the dithiane ring, ensuring selective deprotonation at C-2.[7] |

| Atmosphere | An inert atmosphere (e.g., Argon or Nitrogen) is mandatory to exclude moisture and oxygen, which would rapidly quench the base and the resulting carbanion.[13] |

Step-by-Step Experimental Protocol: Formation of 2-Lithio-2-ethyl-1,3-dithiane

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel using appropriate techniques.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve 2-ethyl-1,3-dithiane (1.0 eq.) in anhydrous THF under the inert atmosphere.

-

Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

-

Base Addition: Slowly add a solution of n-BuLi (typically 1.6 M in hexanes, 1.05 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -30 °C.

-

Reaction: Stir the resulting colorless to pale yellow solution at a temperature between -30 °C and -20 °C for 2-3 hours to ensure complete deprotonation.[13]

-

Confirmation (Optional but Recommended): To confirm anion formation, a small aliquot can be withdrawn and quenched with deuterium oxide (D₂O). ¹H NMR analysis of the worked-up sample would show the disappearance of the C-2 proton signal.

-

Usage: The resulting solution of 2-lithio-2-ethyl-1,3-dithiane is not isolated and should be used immediately in the subsequent reaction with an electrophile.

Caption: Corey-Seebach reaction pathway.

Conclusion

The acidity of the C-2 proton in 2-ethyl-1,3-dithiane is a sophisticated outcome of combined inductive, polarizability, and, most importantly, stereoelectronic effects. The stabilization of the conjugate base through anionic hyperconjugation allows for its clean and efficient generation under kinetically controlled conditions. A thorough understanding of these underlying principles is essential for drug development professionals and synthetic chemists to confidently employ this versatile building block for the strategic construction of complex molecular architectures. The ability to transform an otherwise inert C-H bond into a potent nucleophilic center remains a powerful and enabling technology in the field of organic synthesis.

References

-

1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

-

1,3-Dithiane. Organic Syntheses Procedure. [Link]

-

Chemistry of 1,3-Dithiane. Scribd. [Link]

-

Preparations of aldehydes and Ketones from 1,3-dithiane. YouTube. [Link]

-

Reactions between lithiated 1,3-dithiane oxides and trialkylboranes. Taylor & Francis Online. [Link]

-

1,3-Dithiane as acyl anion equivalent in umpolung chemistry. YouTube. [Link]

-

1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. PubMed Central. [Link]

-

2-Lithio-1,3-dithiane | Request PDF. ResearchGate. [Link]

-

Elimination, Fragmentation, and Proton Transfer in 1,3-Dithianes and 1,3-Dithiolanes in the Gas Phase. VolWeb. [Link]

-

The role of 1,3-dithianes in natural product synthesis. University of Windsor. [Link]

-

Dithiane. Wikipedia. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

-

Umpolung. University of Regensburg. [Link]

-

Umpolung. Wikipedia. [Link]

-

n-Butyllithium. Wikipedia. [Link]

-

Umpolung. SlideShare. [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Metoree. [Link]

-

Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

-

In the following dithiane, the correct statement about acidity. Testbook. [Link]

Sources

- 1. Umpolung - Wikipedia [en.wikipedia.org]

- 2. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. dnmfaizpur.org [dnmfaizpur.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. m.youtube.com [m.youtube.com]

- 7. volweb.utk.edu [volweb.utk.edu]

- 8. testbook.com [testbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 12. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Deep Dive: A Guide to the Characterization of 2-Ethyl-1,3-dithiane

For Immediate Release

[CITY, State] – [Date] – This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethyl-1,3-dithiane, a versatile heterocyclic compound with applications in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this molecule.

Introduction

2-Ethyl-1,3-dithiane belongs to the dithiane class of organosulfur compounds, which are widely recognized as important intermediates in synthetic organic chemistry.[1] Specifically, the 2-substituted 1,3-dithianes serve as masked acyl anions, enabling a polarity reversal (umpolung) of the carbonyl group's reactivity. The ethyl substituent at the 2-position provides a specific building block for the synthesis of more complex molecular architectures. Accurate and thorough spectroscopic characterization is paramount to ensure the purity and structural integrity of 2-Ethyl-1,3-dithiane for its successful application in multi-step syntheses. This guide will detail the expected spectroscopic signatures of this compound.

Molecular Structure and Isomerism

2-Ethyl-1,3-dithiane possesses a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. An ethyl group is attached to the carbon atom at the 2-position.

Caption: Chemical structure of 2-Ethyl-1,3-dithiane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Ethyl-1,3-dithiane, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Ethyl-1,3-dithiane is expected to show signals corresponding to the ethyl group and the three methylene groups of the dithiane ring. The chemical shifts are influenced by the electronegativity of the neighboring sulfur atoms and the overall magnetic environment.

Table 1: Predicted ¹H NMR Data for 2-Ethyl-1,3-dithiane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | ~0.9 - 1.1 | Triplet (t) | ~7.5 | 3H |

| -CH₂- (ethyl) | ~1.7 - 1.9 | Quartet (q) | ~7.5 | 2H |

| -S-CH(Et)-S- | ~3.9 - 4.1 | Triplet (t) | ~7.0 | 1H |

| -S-CH₂- (axial) | ~2.8 - 3.0 | Multiplet (m) | - | 2H |

| -S-CH₂- (equatorial) | ~2.0 - 2.2 | Multiplet (m) | - | 2H |

| -CH₂-CH₂-CH₂- | ~1.8 - 2.0 | Multiplet (m) | - | 2H |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Interpretation:

-

The triplet for the methyl protons and the quartet for the methylene protons of the ethyl group are characteristic of an ethyl moiety, with the splitting pattern arising from coupling to the adjacent methylene and methyl groups, respectively.

-

The proton at the 2-position of the dithiane ring, being deshielded by two adjacent sulfur atoms, is expected to appear as a triplet further downfield.

-

The methylene protons of the dithiane ring are diastereotopic and will likely appear as complex multiplets . The axial and equatorial protons experience different magnetic environments, leading to distinct chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Ethyl-1,3-dithiane

| Carbon | Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~10 - 15 |

| -C H₂- (ethyl) | ~25 - 30 |

| -S-C (Et)-S- | ~45 - 50 |

| -S-C H₂- | ~30 - 35 |

| -CH₂-C H₂-CH₂- | ~25 - 30 |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

Interpretation:

-

The carbon of the methyl group will appear at the most upfield region.

-

The carbons of the methylene groups in the ethyl chain and the dithiane ring will have distinct chemical shifts.

-

The carbon at the 2-position, bonded to two sulfur atoms, will be the most deshielded among the sp³ hybridized carbons and will appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 3: Predicted IR Absorption Data for 2-Ethyl-1,3-dithiane

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1465 - 1450 | C-H bend (methylene) | Medium |

| 1380 - 1370 | C-H bend (methyl) | Medium |

| ~1250 | C-S stretch | Medium-Weak |

| ~700-600 | C-S stretch | Medium-Weak |

Interpretation:

-

The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations of the ethyl and dithiane ring methylene and methyl groups.

-

The C-H bending vibrations for the methylene and methyl groups will appear in the 1465-1370 cm⁻¹ range.

-

The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2-Ethyl-1,3-dithiane is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for 2-Ethyl-1,3-dithiane

| m/z | Ion | Relative Intensity |

| 148 | [M]⁺ | Present |

| 119 | [M - C₂H₅]⁺ | High |

| 106 | [M - C₃H₆]⁺ | Moderate |

| 74 | [C₃H₆S]⁺ | Moderate |

Data obtained from the NIST WebBook.[2]

Interpretation of Fragmentation:

The fragmentation of 2-Ethyl-1,3-dithiane upon electron ionization can be rationalized as follows:

Caption: Proposed fragmentation pathway for 2-Ethyl-1,3-dithiane.

-

Molecular Ion ([M]⁺, m/z = 148): The peak corresponding to the intact molecule with one electron removed.

-

[M - C₂H₅]⁺ (m/z = 119): A prominent peak resulting from the loss of the ethyl group, forming a stable dithianyl cation.

-

[M - C₃H₆]⁺ (m/z = 106): Loss of a propylene fragment.

-

[C₃H₆S]⁺ (m/z = 74): A fragment corresponding to thioacrolein.

Experimental Protocols

Synthesis of 2-Ethyl-1,3-dithiane

A general and reliable method for the synthesis of 2-substituted-1,3-dithianes involves the reaction of an aldehyde with 1,3-propanedithiol in the presence of an acid catalyst.[3]

Step-by-step Methodology:

-

To a solution of propanal (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added 1,3-propanedithiol (1 equivalent).

-

A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation to afford pure 2-Ethyl-1,3-dithiane.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

-

Mass Spectrometry: The mass spectrum is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data presented in this guide provide a detailed and authoritative framework for the characterization of 2-Ethyl-1,3-dithiane. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. This information is invaluable for researchers and scientists who utilize this important synthetic intermediate in their work, ensuring the reliability and reproducibility of their synthetic endeavors.

References

Sources

The Corey-Seebach Reaction: A Comprehensive Guide to the Formation of 2-Ethyl-1,3-Dithiane and its Synthetic Utility

<

Abstract

This technical guide provides an in-depth exploration of the formation of 2-ethyl-1,3-dithiane, a cornerstone transformation in modern organic synthesis. We will dissect the mechanistic intricacies of this multi-step process, which is a classic example of the Corey-Seebach reaction. This guide is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of not just the synthetic protocol, but also the underlying principles of "umpolung" or polarity inversion that make this reaction a powerful tool for carbon-carbon bond formation. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of 1,3-Dithianes and the Concept of Umpolung

In the realm of organic chemistry, the carbonyl group is a ubiquitous functional group characterized by an electrophilic carbon atom. This inherent reactivity dictates its interactions, primarily with nucleophiles. However, the ability to reverse this polarity, a concept termed "umpolung" (a German term for polarity inversion), opens up a new dimension of synthetic possibilities.[1][2][3] The 1,3-dithiane moiety is a pivotal tool for achieving this transformation.[4] By converting a carbonyl compound into a 1,3-dithiane, the formerly electrophilic carbonyl carbon can be transformed into a nucleophilic center upon deprotonation.[1][5] This "masked acyl anion" can then react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds in a manner that is synthetically counterintuitive to the normal reactivity of the parent carbonyl compound.[1][2][6]

The synthesis of 2-ethyl-1,3-dithiane serves as an exemplary case study of this powerful strategy, developed by E.J. Corey and Dieter Seebach.[1][7][8] This guide will elucidate the step-by-step mechanism, from the initial thioacetal formation to the final alkylation, providing a robust framework for its application in complex molecule synthesis.

The Overall Transformation: A Two-Stage Process

The formation of 2-ethyl-1,3-dithiane from an aldehyde (in this case, propanal) is not a single reaction but a sequence of two distinct, yet interconnected, stages:

-

Stage 1: Thioacetal Formation: The initial step involves the protection of the aldehyde as a cyclic thioacetal, specifically a 1,3-dithiane. This is achieved by reacting the aldehyde with 1,3-propanedithiol under acidic conditions.

-

Stage 2: Deprotonation and Alkylation: The resulting 1,3-dithiane is then deprotonated at the C2 position using a strong base, generating a nucleophilic carbanion. This carbanion is subsequently alkylated with an ethylating agent, such as ethyl bromide, to yield the final product, 2-ethyl-1,3-dithiane.

Mechanistic Deep Dive: Unraveling the "Why"

A thorough understanding of the mechanism is paramount for troubleshooting, optimization, and extension of this methodology to other substrates.

Stage 1: Acid-Catalyzed Thioacetal Formation

The formation of the 1,3-dithiane ring is a reversible process that is driven to completion by the removal of water. The use of an acid catalyst, typically a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid, is crucial.[9][10]

Why a Lewis Acid is Often Preferred: While Brønsted acids can be used, Lewis acids like BF₃ are often more effective for thioacetal formation.[11] The "hard" oxygen of the carbonyl group coordinates strongly with the "hard" Lewis acid, significantly enhancing the electrophilicity of the carbonyl carbon. Sulfur, being a "soft" nucleophile, readily attacks this activated carbonyl.

The mechanism proceeds through the following key steps:

-

Activation of the Carbonyl: The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,3-propanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.

-

Proton Transfer and Elimination of Water: A series of proton transfers facilitates the elimination of water, forming a highly reactive sulfonium ion.

-

Intramolecular Cyclization: The second thiol group within the same molecule then attacks the electrophilic carbon, leading to the formation of the stable six-membered 1,3-dithiane ring.

Experimental Workflow: Thioacetal Formation

Caption: Workflow for the synthesis of the 1,3-dithiane intermediate.

Stage 2: Deprotonation and Electrophilic Quench

This stage is the heart of the umpolung strategy. The acidity of the C2 protons of the 1,3-dithiane ring is significantly enhanced due to the electron-withdrawing nature of the two adjacent sulfur atoms and the ability of sulfur to stabilize the resulting carbanion.[2][4] The pKa of these protons is approximately 31, making them amenable to deprotonation by a strong base.[2][6]

Choice of Base - A Critical Decision: The selection of the base is crucial. n-Butyllithium (n-BuLi) is the most commonly employed base for this transformation.[12][13] Its high basicity is sufficient to quantitatively deprotonate the dithiane. The use of weaker bases may result in an unfavorable equilibrium and incomplete carbanion formation.

The mechanistic steps are as follows:

-

Deprotonation: n-BuLi abstracts a proton from the C2 position of the 1,3-dithiane, generating a 2-lithio-1,3-dithiane species.[1][12][13] This carbanion is a potent nucleophile.

-

Nucleophilic Attack: The dithianyl anion attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide) in a classic Sₙ2 reaction.[12] This step forms the new carbon-carbon bond.

-

Formation of 2-Ethyl-1,3-dithiane: The displacement of the bromide leaving group yields the desired 2-ethyl-1,3-dithiane.

Reaction Mechanism: Deprotonation and Alkylation

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Corey-Seebach Reaction [organic-chemistry.org]

- 3. Umpolung - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. synarchive.com [synarchive.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

2-Ethyl-1,3-dithiane CAS number and chemical information

An In-depth Technical Guide to 2-Ethyl-1,3-dithiane: A Propanoyl Anion Equivalent for Modern Synthesis

Introduction

In the field of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity, provides a powerful paradigm for achieving this, enabling chemists to treat carbonyl carbons as nucleophilic synthons rather than their inherent electrophilic nature. 2-Ethyl-1,3-dithiane (CAS Number: 6007-23-4 ) stands as a cornerstone reagent in this class, serving as a masked equivalent of the propanoyl anion.[1][2][3] Its stability under a range of conditions, coupled with the predictable reactivity of its C2-lithiated derivative, makes it an invaluable tool for researchers in drug development and natural product synthesis.

This guide provides a comprehensive overview of 2-Ethyl-1,3-dithiane, from its synthesis and physicochemical properties to its core applications in C-C bond formation and subsequent deprotection strategies. The protocols and mechanistic discussions are designed for researchers and scientists, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-Ethyl-1,3-dithiane are summarized below. It is important to note that while some experimental data exists, certain physical properties are derived from high-quality computational models, which are indispensable in the absence of comprehensive empirical measurements.[4]

Data Summary Table

| Property | Value | Source / Notes |

| CAS Number | 6007-23-4 | [5][6] |

| Molecular Formula | C₆H₁₂S₂ | [5] |

| Molecular Weight | 148.29 g/mol | [4][5] |

| IUPAC Name | 2-ethyl-1,3-dithiane | [5] |

| Normal Boiling Point | 451.89 K (178.7 °C) | Joback Calculated Property[4] |

| Normal Melting Point | 331.66 K (58.5 °C) | Joback Calculated Property[4] |

| Octanol/Water Partition Coeff. (logP) | 2.593 | Crippen Calculated Property[4] |

Spectroscopic Characterization

-

¹H NMR (Predicted):

-

δ ~4.1-4.3 ppm (t, 1H): The methine proton at the C2 position, coupled to the adjacent methylene group of the ethyl substituent.

-

δ ~2.8-3.0 ppm (m, 4H): The four protons on the dithiane ring carbons adjacent to the sulfur atoms (C4 and C6).

-

δ ~1.8-2.1 ppm (m, 2H): The central methylene protons of the dithiane ring (C5).

-

δ ~1.6-1.8 ppm (q, 2H): The methylene protons of the ethyl group.

-

δ ~0.9-1.1 ppm (t, 3H): The terminal methyl protons of the ethyl group.

-

-

¹³C NMR (Predicted):

-

δ ~48-52 ppm: C2 (methine carbon bearing the ethyl group).

-

δ ~30-34 ppm: C4 and C6 (carbons adjacent to sulfur).

-

δ ~28-32 ppm: Methylene carbon of the ethyl group.

-

δ ~24-28 ppm: C5 (central methylene carbon of the ring).

-

δ ~10-14 ppm: Methyl carbon of the ethyl group.

-

-

Mass Spectrometry (GC-MS): Electron ionization mass spectral data is available, confirming the molecular weight.[5]

Synthesis of 2-Ethyl-1,3-dithiane

The most direct and common synthesis of 2-Ethyl-1,3-dithiane involves the acid-catalyzed thioacetalization of propanal with 1,3-propanedithiol.[6] This reaction robustly forms the stable six-membered dithiane ring.

Experimental Protocol: Synthesis via Thioacetalization

-

Causality: The Lewis acid (e.g., BF₃·OEt₂) activates the carbonyl group of propanal, making it significantly more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol. The reaction is typically driven to completion by the removal of water.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add anhydrous dichloromethane (DCM, 200 mL).

-

Addition of Reactants: Add 1,3-propanedithiol (1.0 eq) followed by propanal (1.05 eq).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-Ethyl-1,3-dithiane.

Core Application: Umpolung Reactivity

The synthetic power of 2-Ethyl-1,3-dithiane lies in the acidity of the C2 proton, which is absent in the parent carbonyl compound (propanal). Deprotonation with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) generates a stabilized carbanion, 2-lithio-2-ethyl-1,3-dithiane.[6][8] This nucleophilic species is a synthetic equivalent of a propanoyl anion and reacts efficiently with a wide range of electrophiles.

Experimental Protocol: Lithiation and Alkylation

-

Causality: The use of a strong base (n-BuLi) is essential to deprotonate the weakly acidic C2 proton (pKa ≈ 31-38). The reaction is performed at low temperatures (-78 °C to -30 °C) in an anhydrous aprotic solvent (THF) to prevent side reactions, such as the base reacting with the solvent or trace water, and to ensure the stability of the organolithium intermediate.[8][9]

-

Setup: Assemble a flame-dried, three-necked flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an argon inlet.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF) via cannula, followed by 2-Ethyl-1,3-dithiane (1.0 eq).

-

Deprotonation: Cool the solution to -40 °C. Add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the solution at this temperature for 2 hours. The formation of the lithiated species is typically indicated by a color change.

-

Electrophile Addition: Cool the solution to -78 °C. Slowly add the electrophile (e.g., 1-bromobutane, 1.1 eq) dissolved in a small amount of anhydrous THF via cannula.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.[10]

-

Quenching and Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add water, and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting 2-ethyl-2-butyl-1,3-dithiane by flash chromatography.

Regeneration of the Carbonyl Group (Deprotection)

The final and critical step in this synthetic sequence is the hydrolysis of the dithiane protecting group to unveil the newly synthesized ketone. While traditional methods often rely on toxic heavy metal salts, numerous milder and more functional-group-tolerant protocols have been developed.[11]

| Deprotection Method | Reagents | Conditions | Advantages | Disadvantages |

| Mercuric Salt | HgCl₂, CaCO₃ | aq. Acetonitrile, RT | Highly effective, traditional | Highly toxic , stoichiometric waste |

| Oxidative (IBX) | o-Iodoxybenzoic acid (IBX) | DMSO or aq. systems | Metal-free, mild | IBX can be explosive under heat/shock |

| Oxidative (H₂O₂/I₂) | H₂O₂, I₂ (cat.) | aq. Micellar (SDS) | Mild, green, cheap | May not work for very hindered substrates |

| Acid-Catalyzed | Polyphosphoric Acid (PPA), HOAc | 20-45 °C | Inexpensive, simple | Can be harsh for acid-sensitive molecules |

Experimental Protocol: Mild Oxidative Deprotection with H₂O₂/I₂

-

Causality: This method, developed by Ganguly and Barik, utilizes iodine to catalyze the oxidation of the thioacetal by hydrogen peroxide under neutral, aqueous conditions.[12] The use of a surfactant like sodium dodecyl sulfate (SDS) is crucial for solubilizing the organic substrate in the aqueous medium, thereby facilitating the reaction.

-

Setup: In a round-bottom flask, dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) and sodium dodecyl sulfate (SDS) (0.2 eq) in a mixture of water and acetonitrile (e.g., 9:1).

-

Catalyst Addition: Add iodine (I₂) (0.1 eq).

-

Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂) (3.0-4.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting ketone by flash chromatography.

Safety and Handling

-

Hazards: 2-Ethyl-1,3-dithiane is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[5]

-

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Associated Reagents:

-

The starting material, 1,3-propanedithiol, has an extremely foul and persistent odor. All manipulations should be performed in a fume hood, and glassware should be decontaminated with bleach.

-

Organolithium reagents like n-BuLi are pyrophoric and water-reactive. They must be handled under an inert atmosphere (argon or nitrogen) by trained personnel.[13]

-

Conclusion

2-Ethyl-1,3-dithiane is a versatile and powerful reagent that epitomizes the strategic value of umpolung chemistry. By providing a reliable route to the propanoyl anion synthon, it enables the construction of complex ketones that would be challenging to access through traditional disconnections. A thorough understanding of its synthesis, the precise conditions required for its lithiation, and the array of available deprotection methods allows researchers to confidently incorporate this building block into sophisticated synthetic campaigns, advancing the frontiers of drug discovery and chemical science.

References

A complete list of references is available for verification. The URLs provided are intended to lead to the source abstract or a stable landing page.

Sources

- 1. scribd.com [scribd.com]

- 2. youtube.com [youtube.com]

- 3. dnmfaizpur.org [dnmfaizpur.org]

- 4. 2-Ethyl[1,3]dithiane (CAS 6007-23-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Ethyl-1,3-dithiane | C6H12S2 | CID 521915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethyl-1,3-dithiane | 6007-23-4 | Benchchem [benchchem.com]

- 7. 1,3-Dithiane(505-23-7) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. people.uniurb.it [people.uniurb.it]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Corey-Seebach reaction with dithianes

An In-Depth Technical Guide to the Corey-Seebach Reaction: Dithiane-Mediated Umpolung for Carbon-Carbon Bond Formation

Abstract